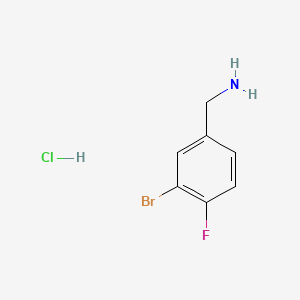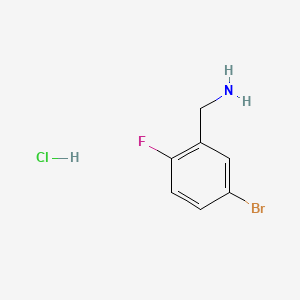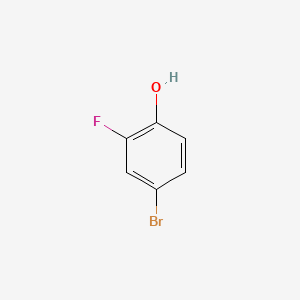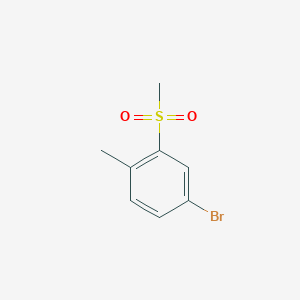
4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Bromo-1-methyl-2-(methylsulfonyl)benzene" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various bromo-substituted benzene derivatives and their chemical properties, which can provide insights into the behavior of bromo-substituted compounds in general. For instance, compounds with bromo and methylsulfonyl substituents are often involved in the synthesis of more complex molecules, as seen in the synthesis of furans and cyclopentenones , and in the formation of heterocyclic compounds . The presence of a bromo group can facilitate further chemical reactions due to its reactivity.
Synthesis Analysis
The synthesis of bromo-substituted benzene derivatives can involve various reactions, such as the Wittig-Horner reaction , nucleophilic reactions , and the generation of vinyl sulfonium salts followed by annulation . These methods demonstrate the versatility of bromo-substituted compounds in organic synthesis, allowing for the construction of complex molecular architectures.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of bromo-substituted benzene compounds . The molecular structure can reveal important information about the steric configuration and intermolecular interactions, such as hydrogen bonding, halogen bonding, and π–π interactions . These interactions can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Bromo-substituted benzene derivatives can participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of furans and cyclopentenones , and in the formation of 1,4-heterocyclic compounds . The presence of a bromo group can also affect the photoluminescence properties of a compound, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene derivatives can be influenced by their molecular structure. For instance, the crystal structure can affect the compound's solubility and stability . Spectroscopic techniques such as FT-IR, FT-Raman, and UV can be used to investigate the vibrational frequencies and electronic transitions of these compounds . Additionally, quantum mechanical calculations can provide insights into the molecular orbital, non-linear optical properties, and molecular electrostatic potential .
Scientific Research Applications
Multi-Coupling Reagent in Organic Synthesis
4-Bromo-1-methyl-2-(methylsulfonyl)benzene and similar compounds have been utilized as versatile multi-coupling reagents in organic synthesis. They are capable of reacting with various electrophiles, including aldehydes and ketones, to yield functionally diverse sulfones. These sulfones can further react with both soft and hard nucleophiles, providing a pathway for the synthesis of complex molecules, including enones and dienones (Auvray et al., 1985).
Synthesis of Vinylsulfones and Vinylsulfonamides
Compounds like this compound play a crucial role in synthesizing various vinylsulfones and vinylsulfonamides. These compounds have significant biological activities, including enzyme inhibition, and are used in synthetic organic chemistry for reactions such as 1,4-addition and electrocyclization (2020).
Structural Analysis in Crystallography
This compound derivatives have been analyzed in crystallography studies to understand their molecular structures, including the spatial arrangements and interactions like hydrogen bonding and halogen bonding. Such studies are crucial for understanding the properties and potential applications of these compounds (Choi et al., 2009).
Thermodynamic Functions in Solubility Studies
The solubility of this compound in various organic solvents has been studied, providing valuable data for its purification process. Understanding its solubility and thermodynamic properties in different solvents is essential for its application in chemical synthesis and pharmaceutical formulation (Xu et al., 2016).
Continuous-Flow Process in Chemical Manufacturing
The compound has been used in continuous-flow processes for selective nitration, demonstrating its utility in industrial chemical manufacturing. Such processes are important for increasing efficiency and reducing byproducts (Yu et al., 2016).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is also advised to avoid dust formation and to use personal protective equipment .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-2-(methylsulfonyl)benzene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This interaction suggests that this compound may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes involved in sulfonamide synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of certain proteins within cells, thereby altering cellular responses to external stimuli . Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their catalytic activity. For instance, the compound’s interaction with benzene sulfonamide suggests a potential mechanism of enzyme inhibition, where this compound competes with natural substrates for binding sites on the enzyme . This competitive inhibition can lead to decreased enzyme activity and altered metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with benzene sulfonamide suggests its involvement in sulfonamide metabolism, where it may act as a substrate or inhibitor . Additionally, this compound may influence the levels of metabolites in specific pathways, leading to changes in metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects on intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes, proteins, and other biomolecules to modulate cellular processes.
properties
IUPAC Name |
4-bromo-1-methyl-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXZVWRMOFVCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375510 |
Source


|
| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254887-17-7 |
Source


|
| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

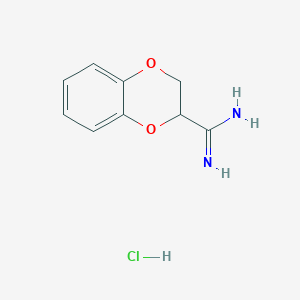




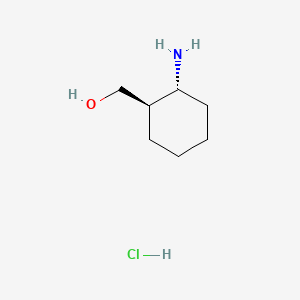
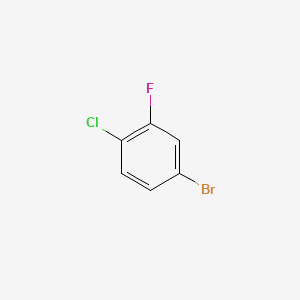
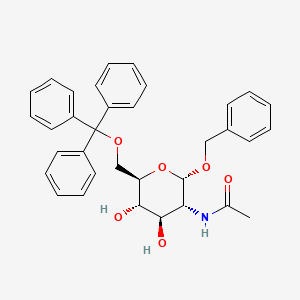
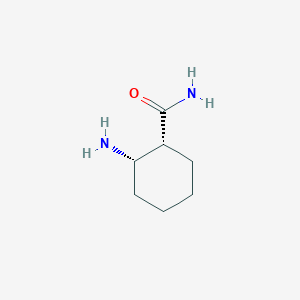
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
